molecular formula C15H17BN6O3S B1509518 6-(3-Ethylureido)-4-(4-(1-methyl-1h-pyrazol-4-yl)thiazol-2-yl)pyridin-3-ylboronic acid

6-(3-Ethylureido)-4-(4-(1-methyl-1h-pyrazol-4-yl)thiazol-2-yl)pyridin-3-ylboronic acid

Cat. No.: B1509518
M. Wt: 372.2 g/mol
InChI Key: MRLMSYPXNLZTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Ethylureido)-4-(4-(1-methyl-1h-pyrazol-4-yl)thiazol-2-yl)pyridin-3-ylboronic acid is a useful research compound. Its molecular formula is C15H17BN6O3S and its molecular weight is 372.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H17BN6O3S

Molecular Weight

372.2 g/mol

IUPAC Name

[6-(ethylcarbamoylamino)-4-[4-(1-methylpyrazol-4-yl)-1,3-thiazol-2-yl]pyridin-3-yl]boronic acid

InChI

InChI=1S/C15H17BN6O3S/c1-3-17-15(23)21-13-4-10(11(6-18-13)16(24)25)14-20-12(8-26-14)9-5-19-22(2)7-9/h4-8,24-25H,3H2,1-2H3,(H2,17,18,21,23)

InChI Key

MRLMSYPXNLZTGV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1C2=NC(=CS2)C3=CN(N=C3)C)NC(=O)NCC)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 100 mL flask 1-(5-bromo-4-(4-(1-methyl-1H-pyrazol-4-yl)thiazol-2-yl)pyridin-2-yl)-3-ethylurea (Intermediate 97, 1.28 g, 3.14 mmol) was dissolved in 1,4-dioxane (15 mL) at 40° C. and degassed with argon. Bis(triphenylphosphine)palladium chloride (0.221 g, 0.31 mmol) was added and allow it to react for 10 minutes while heating at 40° C. 4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi(1,3,2-dioxaborolane) (2.394 g, 9.43 mmol) was added and stirred for 10 minutes while heating at 100° C. Triethylamine (1.314 mL, 9.43 mmol) and potassium acetate (0.925 g, 9.43 mmol) were added and the solution was heated at 100° C. for 15 h. The reaction mixture was cooled to room temperature, filtered through a pad of Celite and partitioned between water and ethyl acetate. The layers were separated and the aqueous layer was back extracted three times with ethyl acetate. The organic layers were combined and washed with water and brine, then dried over sodium sulfate and concentrated under reduced pressure, and purified by column chromatography (Silica gel, 0-10% MeOH in CH2Cl2). Isolation gave 400 mg of the title compound as an off-white solid.
Name
1-(5-bromo-4-(4-(1-methyl-1H-pyrazol-4-yl)thiazol-2-yl)pyridin-2-yl)-3-ethylurea
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Intermediate 97
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.394 g
Type
reactant
Reaction Step Two
Quantity
1.314 mL
Type
reactant
Reaction Step Three
Name
potassium acetate
Quantity
0.925 g
Type
reactant
Reaction Step Three
Quantity
0.221 g
Type
catalyst
Reaction Step Four

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